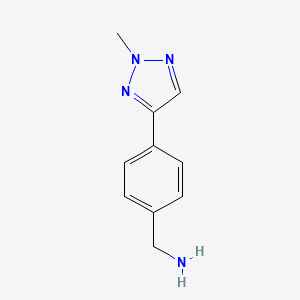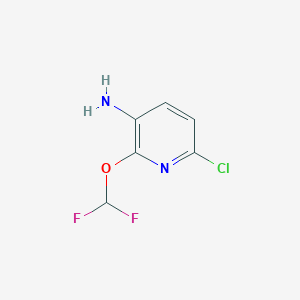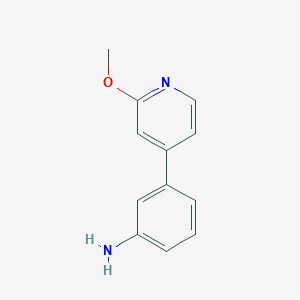
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring via a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using solvents like acetonitrile and catalysts such as copper(I) oxide. The reaction conditions are adjusted to ensure high yield and purity of the product. The final compound is usually isolated by crystallization or filtration .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
Applications De Recherche Scientifique
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of benzene.
4-(1H-1,2,4-triazol-1-yl)benzenemethanamine: Contains a different triazole isomer.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenemethanamine: More complex structure with additional triazole rings.
Uniqueness
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine is unique due to its specific triazole isomer and the presence of a methanamine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
[4-(2-methyltriazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-14-12-7-10(13-14)9-4-2-8(6-11)3-5-9/h2-5,7H,6,11H2,1H3 |
Clé InChI |
OOZFURMJGSQKRM-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)






![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)




